molecular formula C12H21NO4 B1314942 (2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid CAS No. 1260606-18-5

(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B1314942
CAS No.: 1260606-18-5
M. Wt: 243.3 g/mol
InChI Key: TZNCDXAIDIETKV-IUCAKERBSA-N
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Description

(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemistry

  • The compound has been utilized in the synthesis of enantiomerically pure cyclopropane analogues of phenylalanine, indicating its role in the preparation of optically pure compounds (Jiménez et al., 2001).
  • It is used in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, showcasing its versatility in creating complex organic molecules (Xue et al., 2002).

Chemical Reactions and Properties

  • Research indicates its importance in stereoselective and scalable syntheses, particularly in creating azabicyclo compounds (Gan et al., 2013).
  • The compound plays a role in understanding the conformation of tert-butoxycarbonyl groups in peptide structures (Jankowska et al., 2002).

Applications in Novel Reagents and Syntheses

  • It has been used in the development of novel tert-butoxycarbonylation reagents for acidic proton-containing substrates (Saito et al., 2006).
  • Its derivatives have been synthesized and used in creating unnatural amino acids, contributing to the field of bioorganic chemistry (Bakonyi et al., 2013).

Mechanistic Studies and Catalysis

  • Studies on tert-butyloxycarbonyl group migration provide insights into the mechanisms of organic reactions (Xue & Silverman, 2010).

Building Blocks for Biologically Active Compounds

  • It has been used in the preparation of building blocks for biologically active compounds, such as HIV protease inhibitors (Ikunaka et al., 2002).

Properties

IUPAC Name

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNCDXAIDIETKV-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479380
Record name (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260606-18-5
Record name (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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